

Spectroscopic Profile of Methyl 2-oxo-1-cycloheptanecarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Methyl 2-oxo-1-cycloheptanecarboxylate
Cat. No.:	B1346456

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 2-oxo-1-cycloheptanecarboxylate**, a key intermediate in organic synthesis. The document presents tabulated quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **Methyl 2-oxo-1-cycloheptanecarboxylate**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
3.73	s	3H	-OCH ₃
3.45	t, J=5.5 Hz	1H	-CH(CO)-
2.55 - 2.45	m	2H	-CH ₂ -C=O
1.90 - 1.80	m	2H	-CH ₂ -
1.70 - 1.45	m	6H	-CH ₂ -CH ₂ -CH ₂ -

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0 ppm.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (ppm)	Assignment
204.5	C=O (ketone)
170.1	C=O (ester)
58.1	-CH(CO)-
52.3	-OCH ₃
42.8	-CH ₂ -C=O
30.5	-CH ₂ -
28.7	-CH ₂ -
24.5	-CH ₂ -
23.9	-CH ₂ -

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: FT-IR Spectroscopic Data

Frequency (cm ⁻¹)	Intensity	Assignment
2930	s	C-H stretch (alkane)
2858	m	C-H stretch (alkane)
1745	s	C=O stretch (ester)
1710	s	C=O stretch (ketone)
1450	m	C-H bend (alkane)
1200	s	C-O stretch (ester)

s = strong, m = medium

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
170	25	[M] ⁺ (Molecular Ion)
139	100	[M - OCH ₃] ⁺
111	80	[M - COOCH ₃] ⁺
83	65	[C ₅ H ₇ O] ⁺
55	95	[C ₄ H ₇] ⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following sections detail the methodologies used to obtain the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 10-20 mg of **Methyl 2-oxo-1-cycloheptanecarboxylate** was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solution was filtered through a glass wool plug into a 5 mm NMR tube.

Instrumentation: ^1H and ^{13}C NMR spectra were recorded on a 400 MHz NMR spectrometer.

^1H NMR Parameters:

- Pulse Program: Standard single-pulse sequence.
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Spectral Width: 16 ppm
- Reference: Tetramethylsilane (TMS) as an internal standard (0 ppm).

^{13}C NMR Parameters:

- Pulse Program: Proton-decoupled single-pulse sequence.
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Spectral Width: 220 ppm
- Reference: CDCl_3 solvent peak (77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: A neat thin film of the liquid sample, **Methyl 2-oxo-1-cycloheptanecarboxylate**, was prepared between two potassium bromide (KBr) plates.

Instrumentation: The FT-IR spectrum was obtained using an FT-IR spectrometer.

Parameters:

- Spectral Range: 4000 - 400 cm^{-1}
- Resolution: 4 cm^{-1}

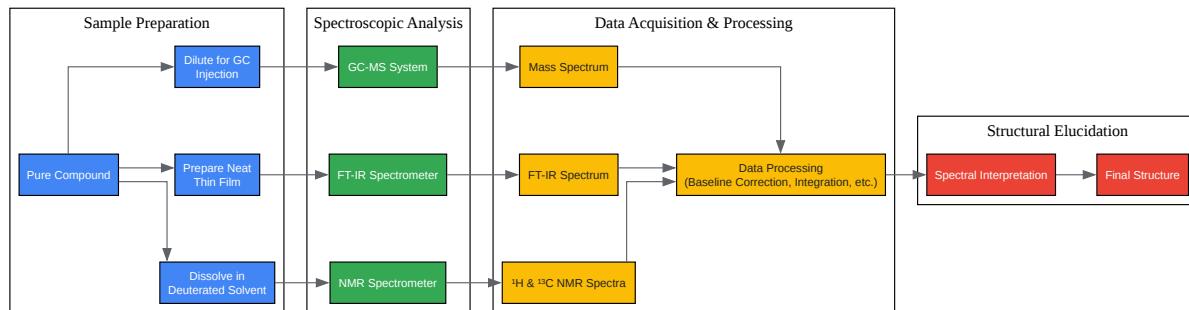
- Number of Scans: 32
- Mode: Transmittance

Mass Spectrometry (MS)

Sample Introduction: The sample was introduced into the mass spectrometer via a gas chromatograph (GC) to ensure purity.

Instrumentation: A GC-MS system equipped with an electron ionization (EI) source was used.

Gas Chromatography (GC) Conditions:


- Column: 30 m x 0.25 mm ID, 0.25 μ m film thickness, fused silica capillary column coated with a non-polar stationary phase.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injector Temperature: 250 °C
- Oven Temperature Program: Initial temperature of 50 °C held for 2 minutes, then ramped to 250 °C at a rate of 10 °C/min, and held for 5 minutes.

Mass Spectrometry (MS) Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: 40 - 400 m/z
- Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis of an organic compound.

- To cite this document: BenchChem. [Spectroscopic Profile of Methyl 2-oxo-1-cycloheptanecarboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1346456#spectroscopic-data-of-methyl-2-oxo-1-cycloheptanecarboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com